molecular formula C6H7O3PS B10841792 2-Mercaptophenylphosphonic acid

2-Mercaptophenylphosphonic acid

Cat. No.: B10841792
M. Wt: 190.16 g/mol
InChI Key: XUDMIKRWJYMQKD-UHFFFAOYSA-N
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Description

2-Mercaptophenylphosphonic acid is an organophosphorus compound characterized by the presence of both a thiol group (-SH) and a phosphonic acid group (-P(O)(OH)2) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-mercaptophenylphosphonic acid typically involves the reaction of thiophenol with phosphorus trichloride, followed by hydrolysis. The general reaction scheme is as follows:

    Reaction of Thiophenol with Phosphorus Trichloride: [ \text{C}_6\text{H}_5\text{SH} + \text{PCl}_3 \rightarrow \text{C}_6\text{H}_5\text{SPCl}_2 + \text{HCl} ]

    Hydrolysis: [ \text{C}_6\text{H}_5\text{SPCl}_2 + 3\text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{SPO}(OH)_2 + 2\text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptophenylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The phosphonic acid group can be reduced to phosphine oxides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.

Major Products Formed:

Scientific Research Applications

2-Mercaptophenylphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-mercaptophenylphosphonic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Thiophenol: Contains a thiol group but lacks the phosphonic acid group.

    Phenylphosphonic Acid: Contains a phosphonic acid group but lacks the thiol group.

    2-Mercaptoethanol: Contains both thiol and hydroxyl groups but lacks the aromatic ring.

Uniqueness: 2-Mercaptophenylphosphonic acid is unique due to the presence of both thiol and phosphonic acid groups on an aromatic ring, providing a combination of properties that make it suitable for diverse applications in coordination chemistry, enzyme inhibition, and material science .

Properties

Molecular Formula

C6H7O3PS

Molecular Weight

190.16 g/mol

IUPAC Name

(2-sulfanylphenyl)phosphonic acid

InChI

InChI=1S/C6H7O3PS/c7-10(8,9)5-3-1-2-4-6(5)11/h1-4,11H,(H2,7,8,9)

InChI Key

XUDMIKRWJYMQKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)P(=O)(O)O)S

Origin of Product

United States

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